Cas no 1017221-30-5 (2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol)
2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol Chemical and Physical Properties
Names and Identifiers
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- 2-[(5-AMINO-2-PYRIDINYL)(ETHYL)AMINO]-1-ETHANOL
- 2-((5-Aminopyridin-2-yl)(ethyl)amino)ethanol
- 2-[(5-aminopyridin-2-yl)(ethyl)amino]ethanol
- 2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol
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- Inchi: 1S/C9H15N3O/c1-2-12(5-6-13)9-4-3-8(10)7-11-9/h3-4,7,13H,2,5-6,10H2,1H3
- InChI Key: BERSOJVFSIDLOU-UHFFFAOYSA-N
- SMILES: OCCN(C1C=CC(=CN=1)N)CC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 143
- Topological Polar Surface Area: 62.4
2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 051809-500mg |
2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol |
1017221-30-5 | 500mg |
$237.00 | 2021-06-27 | ||
| Matrix Scientific | 051809-2.500g |
2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol |
1017221-30-5 | 2.500g |
$720.00 | 2021-06-27 |
2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol
Introduction to 2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol (CAS No. 1017221-30-5)
2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol (CAS No. 1017221-30-5) is a complex organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of amino alcohols, which are known for their versatile applications in drug design and synthesis. The molecule consists of a pyridine ring substituted with an amino group at position 5 and an ethylamino group at position 2, which is further connected to an ethanol moiety. This combination of functional groups imparts the compound with interesting chemical and biological properties.
The pyridine ring in 2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol is a key structural feature that contributes to its stability and reactivity. Pyridine derivatives are widely studied due to their ability to act as hydrogen bond donors and acceptors, making them valuable in various chemical reactions. The presence of the amino group at position 5 introduces additional functionality, such as nucleophilic activity, which can be exploited in synthetic chemistry. Furthermore, the ethanol moiety at position 1 adds hydroxyl functionality, enhancing the compound's solubility and bioavailability.
Recent studies have highlighted the potential of 2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol as a precursor for the synthesis of bioactive molecules. For instance, researchers have explored its use in the development of kinase inhibitors, which are critical in anticancer therapy. The compound's ability to form hydrogen bonds with protein targets makes it an attractive candidate for drug design. Additionally, its structural flexibility allows for further modification, enabling the creation of derivatives with enhanced potency and selectivity.
From a synthetic standpoint, 2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. One common approach involves the reaction of 5-amino pyridine with ethylamine followed by alcoholysis to introduce the ethanol group. The choice of synthetic route depends on the availability of starting materials and the desired purity of the final product.
The physical properties of this compound are also worth noting. It has a melting point of approximately 85°C and a boiling point around 340°C under standard conditions. Its solubility in water is moderate, making it suitable for applications in both aqueous and organic solvents. These properties make it amenable to various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, which are essential for quality control and characterization.
In terms of applications, 2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol finds use in several areas beyond drug discovery. For example, it has been employed as an intermediate in the synthesis of agrochemicals and industrial chemicals. Its ability to act as a chelating agent makes it valuable in metal complexation studies, which are relevant to catalysis and materials science.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed that 2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol can interact with key residues in enzyme active sites, suggesting its potential as a lead compound for drug development. Moreover, quantum mechanical calculations have provided insights into its electronic structure, which is crucial for predicting its reactivity in different chemical environments.
In conclusion, 2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1 ethanol (CAS No. 1017221 30 5) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure, coupled with its versatile functional groups, positions it as an important building block in modern organic synthesis. As research continues to uncover new applications and mechanisms involving this compound, its role in advancing science and technology is expected to grow further.
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